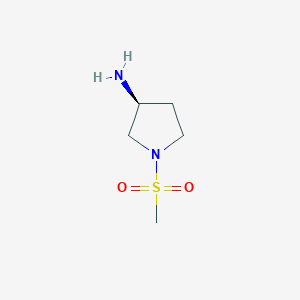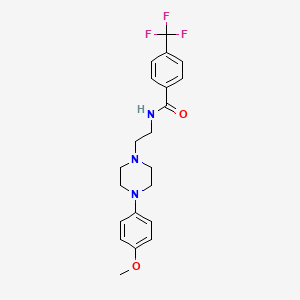![molecular formula C16H16N6O2S3 B2883682 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 477215-22-8](/img/structure/B2883682.png)
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been used in the synthesis of various compounds with biological activity
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets in various ways
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to be involved in a variety of biological processes
Result of Action
1,3,4-thiadiazole derivatives are known to have various biological effects
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes, proteins, and other biomolecules, contributing to its biochemical activity
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. The compound has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed to better understand these temporal effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are needed to better understand these dosage effects .
Metabolic Pathways
Studies on the enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, are needed to better understand these metabolic pathways .
Transport and Distribution
Studies on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, are needed to better understand these processes .
Subcellular Localization
Studies on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are needed to better understand these processes .
Méthodes De Préparation
The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The resulting 1,3,4-thiadiazole derivatives are then further reacted with various substituents to obtain the final compound .
Analyse Des Réactions Chimiques
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the thiadiazole rings, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its dual thiadiazole rings, which enhance its biological activity. Similar compounds include:
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications.
Propriétés
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-10-19-20-14(26-10)18-13(24)9-25-16-22-21-15(27-16)17-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,21,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCWEPCGACJUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
![n,n,n-Trimethyl-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)methanaminium iodide](/img/structure/B2883601.png)



![N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B2883607.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)

![1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2883613.png)
![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)

